N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with bromophenyl, ethylphenyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the initial formation of the glycinamide backbone, followed by the introduction of the bromophenyl, ethylphenyl, and phenylsulfonyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl, ethylphenyl, and phenylsulfonyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N-(2-chlorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)alaninamide
Uniqueness
N-(2-bromophenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide stands out due to the specific combination of substituents on the glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(2-bromophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-2-17-12-14-18(15-13-17)25(29(27,28)19-8-4-3-5-9-19)16-22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPVVVHQVIMIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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